molecular formula C9H11NO3 B8703974 Methyl 6-(methoxymethyl)nicotinate

Methyl 6-(methoxymethyl)nicotinate

Cat. No.: B8703974
M. Wt: 181.19 g/mol
InChI Key: PVAGPHAXPDDPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(methoxymethyl)nicotinate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 6-(methoxymethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-12-6-8-4-3-7(5-10-8)9(11)13-2/h3-5H,6H2,1-2H3

InChI Key

PVAGPHAXPDDPFR-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.1 g (0.022 mol) of methyl 6-(bromomethyl)nicotinate [described in J. Med. Chem.; (2002), 45(23), 5005-5022], dissolved in 60 mL of methanol are added at room temperature to a solution of sodium methoxide obtained by adding 1 g (0.044 atom/g) of sodium to 40 mL of methanol. The reaction medium is then heated under reflux for 2 hours. The reaction medium is concentrated under vacuum and the residue is taken up in an aqueous solution of potassium hydrogen sulfate and dichloromethane. The organic phase is separated by decantation, dried over sodium sulfate and evaporated to dryness. 3.4 g of a yellow solid are obtained.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
85%

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